3-(3-CARBOXY-AZETIDIN-1-YL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Description
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)14-5-4-10(8-14)15-6-9(7-15)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQCPYIGHNGSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660816 | |
| Record name | 1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889953-47-3 | |
| Record name | 1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Azetidine-3-Carboxylic Acid Intermediates
Azetidine-3-carboxylic acid is a key intermediate in the synthesis of the target compound. Traditional methods for azetidine-3-carboxylic acid synthesis involved lengthy, low-yielding sequences with toxic reagents such as cyanide and epichlorohydrin. However, improved processes have been developed that are shorter, safer, and more economically viable.
Improved Synthesis Process (Merck Approach):
- Starting Material: Diethyl bis(hydroxymethyl)malonate (commercially available).
- Step 1: Triflation of diethyl bis(hydroxymethyl)malonate to form a triflate intermediate.
- Step 2: Intramolecular cyclization via reaction with benzylamine to form a protected azetidine diester.
- Step 3: Hydrolysis of the diester to yield a diacid intermediate.
- Step 4: Selective monodecarboxylation under controlled pH conditions to afford benzyl-protected azetidine-3-carboxylic acid.
- Step 5: Hydrogenolysis to remove benzyl protecting groups, yielding free azetidine-3-carboxylic acid.
This process avoids the use of highly toxic reagents and is operationally simpler and more scalable than older methods (see Table 1 for summary).
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Triflation | Triflic anhydride, base | High | Formation of triflate intermediate |
| 2 | Cyclization | Benzylamine | High | Intramolecular ring closure |
| 3 | Hydrolysis | Aqueous acid/base | High | Conversion to diacid |
| 4 | Monodecarboxylation | pH-controlled hydrolysis | High | Selective removal of one carboxyl group |
| 5 | Hydrogenolysis | Pd/C, H2 | High | Removal of benzyl protecting groups |
Preparation of tert-Butyl Protected Azetidine Derivatives
For incorporation into the final compound, azetidine derivatives are often protected with tert-butyl carbamate (Boc) groups to facilitate selective reactions and improve stability.
Synthesis of tert-Butyl 3-Iodoazetidine-1-Carboxylate:
- Starting from azetidine-3-carboxylic acid or its derivatives, protection with Boc groups is performed.
- The hydroxyl or mesylate group at the 3-position is converted to an iodide via displacement reactions.
- This iodide serves as a versatile intermediate for further functionalization, including palladium-catalyzed cross-couplings and other transformations.
This method, although longer (up to 6 days in early reports), has been optimized with alternative iododecarboxylation reactions yielding the iodide in 75% yield under irradiation with 1,3-diiodo-5,5-dimethylhydantoin.
Coupling with Pyrrolidine-1-Carboxylic Acid tert-Butyl Ester
The pyrrolidine ring bearing a tert-butyl ester is typically introduced via amide coupling reactions between the azetidine-3-carboxylic acid derivative and the pyrrolidine amine or carboxylic acid derivative.
- Amide Coupling: Utilizes standard peptide coupling reagents (e.g., EDC, HATU) under mild conditions to form the amide bond linking the azetidine and pyrrolidine units.
- Protection/Deprotection: Boc groups on nitrogen atoms are used to protect amines during coupling and are removed under acidic conditions (e.g., trifluoroacetic acid treatment) at the final stage.
Representative Synthetic Scheme Summary
| Stage | Key Transformation | Reagents/Conditions | Outcome |
|---|---|---|---|
| Azetidine ring formation | Triflation and cyclization | Triflic anhydride, benzylamine | Protected azetidine diester |
| Deprotection and decarboxylation | Hydrolysis and selective decarboxylation | Acid/base, controlled pH | Azetidine-3-carboxylic acid |
| Protection | Boc protection | Boc2O, base | tert-Butyl carbamate protected azetidine |
| Functionalization | Iodination or other substitution | KI, DMSO or iododecarboxylation | tert-Butyl 3-iodoazetidine-1-carboxylate |
| Coupling | Amide bond formation with pyrrolidine ester | Peptide coupling reagents | Target compound precursor |
| Final deprotection | Removal of Boc groups | TFA, anisole | 3-(3-Carboxy-azetidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester |
Key Research Findings and Advantages
- The improved synthetic routes significantly reduce the use of toxic reagents such as cyanide and epichlorohydrin, enhancing safety and scalability.
- The use of commercially available starting materials like diethyl bis(hydroxymethyl)malonate and L-pyroglutamic acid derivatives simplifies procurement and cost.
- The tert-butyl ester protection strategy allows selective manipulation of functional groups, facilitating complex molecule assembly.
- The availability of versatile intermediates such as tert-butyl 3-iodoazetidine-1-carboxylate enables diverse functionalization pathways, including cross-coupling reactions to introduce various substituents.
- The synthetic methods have been validated on gram-scale preparations, demonstrating their practical utility for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-CARBOXY-AZETIDIN-1-YL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or other reactive sites using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
3-(3-CARBOXY-AZETIDIN-1-YL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a scaffold for designing bioactive molecules.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-CARBOXY-AZETIDIN-1-YL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical reactions, including enzyme inhibition, receptor binding, and protein modification. The azetidine ring provides rigidity and stability to the molecule, enhancing its binding affinity and specificity for target proteins.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between the target compound and analogous derivatives:
*Inferred molecular formula based on structural analogy to benzyl ester derivative (C16H20N2O4 in ).
Key Observations
Protective Group Stability : The tert-butyl ester offers superior stability under basic conditions relative to benzyl esters (e.g., ’s benzyl analog), though it requires stronger acids (e.g., HCl/MeOH) for deprotection .
Functional Group Diversity :
- Carboxylic Acid vs. Ester : The free carboxylic acid on the azetidine (target compound) enables direct conjugation, unlike ethoxycarbonyl-acetyl derivatives (), which require hydrolysis .
- Sulfur-Containing Groups : Compounds like the benzoimidazolylsulfanyl derivative () exhibit enhanced binding to metal-containing enzymes due to sulfur’s electron-donating capacity .
Chiral Specificity : (R)-configured derivatives (e.g., ) highlight the importance of stereochemistry in drug efficacy, a factor relevant to the target compound if chiral centers are present .
Biological Activity
3-(3-Carboxy-Azetidin-1-YL)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester, with the molecular formula C₁₃H₂₂N₂O₄ and CAS number 889953-47-3, is a compound that has garnered interest for its potential biological activities. Its structure features both azetidine and pyrrolidine rings, which are known to contribute to various pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from diverse studies.
The compound is characterized by:
- Molecular Weight : 270.33 g/mol
- Functional Groups : Carboxylic acid and tert-butyl ester
- Structural Features : Contains both azetidine and pyrrolidine moieties, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 3-(3-Carboxy-Azetidin-1-YL)-Pyrrolidine-1-Carboxylic Acid exhibit significant biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
- Neuroprotective Effects : Compounds in this class have been studied for their potential to protect neuronal cells from damage.
- Anti-inflammatory Activity : Certain studies suggest that these compounds may inhibit inflammatory pathways.
The biological activity of this compound can be attributed to its interaction with specific biological targets. For instance, the carboxylic acid groups may participate in hydrogen bonding with proteins, enhancing binding affinity and specificity.
Comparative Analysis with Related Compounds
A comparison of structural analogs reveals varying biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-Pyrrolidine-1-Carboxylic Acid | Structure | Enhanced solubility |
| 3-Carboxymethoxy-Pyrrolidine | Structure | Different pharmacokinetics |
| 1-Benzylazetidine-3-Carboxylic Acid | Structure | Focused on neurological applications |
These comparisons highlight the unique combination of azetidine and pyrrolidine structures in 3-(3-Carboxy-Azetidin-1-YL)-Pyrrolidine, potentially leading to distinct biological activities not found in other derivatives.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted by researchers at Sanford-Burnham Medical Research Institute assessed the antimicrobial properties of similar compounds. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Neuroprotective Effects : In vitro studies demonstrated that derivatives of this compound could reduce oxidative stress in neuronal cell cultures, suggesting a protective mechanism against neurodegeneration.
- Anti-inflammatory Pathways : Research published in Organic Letters highlighted the ability of certain derivatives to inhibit NF-kB signaling pathways, which are crucial in the inflammatory response.
Q & A
Basic: What are the recommended spectroscopic methods for characterizing the structure of 3-(3-carboxy-azetidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester?
Answer:
To confirm the molecular structure and purity of this compound, use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to analyze proton and carbon environments, particularly the tert-butyl group (δ ~1.4 ppm for 9H) and azetidine/pyrrolidine ring protons (δ 3.0–4.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for synthetic intermediates) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., expected [M+H]⁺ peak) .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis or purification to avoid inhalation of vapors .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide SDS sheets (e.g., CAS-specific hazard data) to medical personnel .
Advanced: How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
Answer:
Key parameters to optimize include:
- Temperature : Maintain reflux conditions (e.g., 80–100°C) for azetidine ring formation while avoiding decomposition .
- Catalysts : Use palladium or ruthenium catalysts for selective tert-butyloxycarbonyl (Boc) protection, ensuring >90% yield .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from byproducts .
Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
Answer:
- Mechanistic Validation : Perform kinetic isotope effect (KIE) studies to confirm reaction pathways (e.g., nucleophilic substitution vs. radical mechanisms) .
- In Silico Adjustments : Refine density functional theory (DFT) models by incorporating solvent effects and steric parameters from crystallographic data .
- Control Experiments : Compare reactivity with structurally similar analogs (e.g., piperidine vs. pyrrolidine derivatives) to isolate steric/electronic factors .
Basic: What are the primary applications of this compound in pharmaceutical research?
Answer:
- Intermediate in Drug Synthesis : Used to build azetidine-containing scaffolds for kinase inhibitors (e.g., anticancer agents) .
- Protecting Group Strategy : The tert-butyl ester facilitates selective deprotection during peptide synthesis .
- Biological Probes : Functionalized derivatives are used in target engagement studies (e.g., fluorescence polarization assays) .
Advanced: How does stereochemistry at the azetidine-pyrrolidine junction influence biological activity?
Answer:
- Enantiomeric Separation : Use chiral HPLC to isolate (R)- and (S)-isomers.
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values in enzyme assays (e.g., (R)-isomers show 10-fold higher potency in protease inhibition) .
- Molecular Docking : Simulate binding poses to identify stereospecific interactions with target proteins (e.g., hydrophobic pockets favoring tert-butyl orientation) .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the tert-butyl ester .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation into carboxylic acid derivatives .
- Light Sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .
Advanced: What analytical techniques identify degradation products of this compound under acidic/basic conditions?
Answer:
- LC-MS/MS : Detect hydrolyzed products (e.g., 3-carboxy-azetidine-pyrrolidine) with fragmentation patterns matching theoretical masses .
- FT-IR Spectroscopy : Monitor loss of ester carbonyl peaks (~1720 cm⁻¹) and emergence of carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
- pH Stability Studies : Conduct accelerated degradation tests (e.g., 0.1M HCl/NaOH at 40°C) to quantify degradation kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
